1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
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Overview
Description
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound characterized by its complex ether structure. This compound features a benzene ring substituted with ethoxy and phenoxy groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves the following steps:
Formation of 3-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Preparation of 1,2-bis(3-ethoxyphenoxy)ethane: This involves the reaction of 3-ethoxyphenol with ethylene glycol in the presence of an acid catalyst like sulfuric acid.
Final Substitution: The final step involves the reaction of 1,2-bis(3-ethoxyphenoxy)ethane with 3,5-dimethylbenzene under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced ethers.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced ethers.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- 1-[2-(4-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- 1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene
Uniqueness: 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethoxy and phenoxy groups provides a unique reactivity profile compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRRCZRIDMIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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